Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a chemical compound that belongs to the class of esters, specifically a methyl ester of benzoic acid substituted with a 1,2,4-oxadiazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and utility as a building block in the synthesis of various pharmacologically active molecules. The compound's IUPAC name reflects its structure, which includes both a benzoate and an oxadiazole component.
The compound is classified under the Chemical Abstracts Service with the number 209912-44-7. Its molecular formula is , and it has a molecular weight of approximately 218.21 g/mol. Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is available from various suppliers, including Thermo Scientific, where it is offered in high purity (97%) for research purposes .
The synthesis of methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically involves several steps:
In industrial applications, large-scale production may utilize continuous flow reactors to optimize yield and efficiency.
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate features a benzoate group linked to a 3-methyl substituted 1,2,4-oxadiazole ring. The structural representation can be described using the following identifiers:
The molecular structure indicates the presence of both aromatic and heterocyclic functionalities, which contribute to its chemical properties and reactivity .
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can participate in several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
While specific mechanisms of action for methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate are not extensively documented in literature, compounds containing oxadiazole rings are often investigated for their biological activities. The presence of the oxadiazole moiety may enhance interactions with biological targets due to its ability to participate in hydrogen bonding and π-stacking interactions.
Research indicates that related compounds have shown potential antimicrobial and anticancer properties . The exact mechanism would depend on the specific targets within biological systems and requires further investigation.
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate typically appears as a solid or liquid depending on purity and formulation. Specific physical properties include:
Chemical properties include:
These properties are crucial for applications in laboratory settings and industrial formulations.
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate has diverse applications across various fields:
These applications underscore the compound's significance in research and development within medicinal chemistry .
Heterocyclic compounds constitute a foundational pillar of modern medicinal chemistry, providing essential structural frameworks that enable precise interactions with biological targets. Their versatility arises from diverse electronic distributions, hydrogen-bonding capabilities, and three-dimensional geometries that mimic endogenous biomolecules. Bioisosterism—the strategic replacement of functional groups with biologically equivalent moieties—serves as a central theoretical framework guiding heterocyclic design [1]. This approach optimizes pharmacokinetic profiles while preserving or enhancing target affinity. Additionally, molecular rigidity introduced by heterocycles reduces entropic penalties upon target binding, and metabolic stability considerations address vulnerabilities like ester hydrolysis, driving the adoption of stable heteroaromatic systems [8]. The integration of computational methods (e.g., QSAR, molecular docking) further refines heterocyclic design by predicting binding modes and physicochemical parameters critical for blood-brain barrier penetration and oral bioavailability [1] [3].
The 1,2,4-oxadiazole ring—a five-membered heterocycle featuring oxygen and two nitrogen atoms—has emerged as a privileged scaffold due to its unique physicochemical properties and broad therapeutic applicability. Its significance is demonstrated by FDA-approved drugs including Pleconaril (antiviral), Ataluren (Duchenne muscular dystrophy), and Oxolamine (cough suppressant) [8]. Key attributes driving its utility include:
Table 1: Properties and Applications of 1,2,4-Oxadiazole Derivatives
Property | Impact on Drug Design | Example Therapeutics |
---|---|---|
Metabolic Stability | Resistance to esterase-mediated hydrolysis vs. esters/amides | Ataluren (PTC124) |
Dipole Moment (~3.5 D) | Enhanced solubility and target binding via electrostatic interactions | Pleconaril |
Tunable Electronics | Modulation of electron density at C3/C5 positions for affinity optimization | Fasiplon (anxiolytic) |
Bioisosteric Mimicry | Functional replacement of carbonyl groups (ester/amide) without metabolic vulnerability | Quisqualic acid derivatives |
This scaffold exhibits a broad spectrum of bioactivities: antimicrobial, anticancer, anti-inflammatory, CNS-modulating, and antiviral effects [1] [8]. Notably, its role in CNS drug discovery is strengthened by examples like quisqualic acid—a natural 1,2,4-oxadiazole acting as a metabotropic glutamate receptor agonist with implications for neurodegenerative disease therapy [8]. Synthetic methodologies, including microwave-assisted cyclization of amidoximes and transition-metal catalysis, enable efficient library synthesis for structure-activity relationship (SAR) exploration [1] [8].
Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate (CAS 209912-44-7) exemplifies the strategic application of 1,2,4-oxadiazole motifs in rational pharmacophore design. Its molecular structure integrates two key bioisosteric components:
Table 2: Key Physicochemical Properties of Methyl 4-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate
Property | Value | Implications for Drug Design |
---|---|---|
Molecular Formula | C₁₁H₁₀N₂O₃ | Balanced carbon/heteroatom ratio for solubility and permeability |
Molecular Weight | 218.21 g/mol | Compliant with Lipinski’s Rule of Five (<500 g/mol) |
SMILES | CC₁=NOC(=N₁)C₂=CC=C(C=C₂)C(=O)OC | Encodes electronic features for SAR studies |
XLogP3 | ~1.8 (Predicted) | Moderate lipophilicity for membrane penetration |
This compound serves as a versatile synthetic intermediate for developing multitarget ligands, particularly in neurodegenerative disease research. Recent studies highlight its incorporation into hybrids targeting acetylcholinesterase (AChE) and monoamine oxidase-B (MAO-B)—enzymes implicated in Alzheimer’s disease pathogenesis [3] [10]. Derivatives demonstrate sub-micromolar AChE inhibition (IC₅₀ ~0.0158–0.121 μM), surpassing donepezil in potency [10]. The methyl ester group facilitates BBB penetration predictions via in silico models, revealing high probabilities of CNS bioavailability essential for neurotherapeutic agents [3] [10]. Furthermore, its structural modularity enables:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9